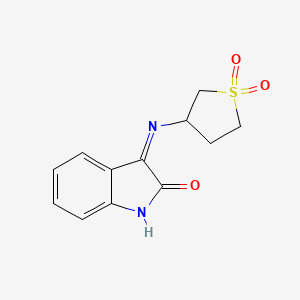
N,N'-bis(4-nitrophenyl)pyridine-2,6-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-bis(4-nitrophenyl)pyridine-2,6-dicarboxamide: is a synthetic organic compound that belongs to the class of pyridine dicarboxamides. This compound is characterized by the presence of two nitrophenyl groups attached to the pyridine ring through amide linkages.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(4-nitrophenyl)pyridine-2,6-dicarboxamide typically involves the condensation reaction between pyridine-2,6-dicarboxylic acid or its derivatives and 4-nitroaniline. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for N,N’-bis(4-nitrophenyl)pyridine-2,6-dicarboxamide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques such as recrystallization or chromatography to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-bis(4-nitrophenyl)pyridine-2,6-dicarboxamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amine groups using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under appropriate conditions.
Coordination: The compound can form coordination complexes with metal ions, where the pyridine nitrogen and amide oxygen atoms act as ligands.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Coordination: Metal salts such as copper(II) acetate or nickel(II) chloride in an appropriate solvent.
Major Products:
Reduction: N,N’-bis(4-aminophenyl)pyridine-2,6-dicarboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coordination: Metal complexes with varying stoichiometries and geometries.
Applications De Recherche Scientifique
N,N’-bis(4-nitrophenyl)pyridine-2,6-dicarboxamide has several scientific research applications:
Coordination Chemistry: It is used as a ligand to form coordination complexes with transition metals, which are studied for their structural and catalytic properties.
Material Science: The compound and its derivatives are investigated for their potential use in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound’s ability to form complexes with metal ions makes it a candidate for studying metalloenzyme models and their mechanisms.
Mécanisme D'action
The mechanism by which N,N’-bis(4-nitrophenyl)pyridine-2,6-dicarboxamide exerts its effects is primarily through its ability to coordinate with metal ions. The pyridine nitrogen and amide oxygen atoms act as donor sites, forming stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating reactions such as oxidation or reduction. The compound’s structure allows it to stabilize reactive intermediates, making it an effective ligand in catalysis .
Comparaison Avec Des Composés Similaires
- N,N’-bis(2-pyridyl)pyridine-2,6-dicarboxamide
- N,N’-bis(2-hydroxyphenyl)pyridine-2,6-dicarboxamide
- N,N’-bis(4-aminophenyl)pyridine-2,6-dicarboxamide
Comparison:
- N,N’-bis(4-nitrophenyl)pyridine-2,6-dicarboxamide is unique due to the presence of nitro groups, which can be further modified through reduction or substitution reactions, providing versatility in chemical synthesis.
- N,N’-bis(2-pyridyl)pyridine-2,6-dicarboxamide has pyridyl groups that enhance its ability to form coordination complexes with a wider range of metal ions.
- N,N’-bis(2-hydroxyphenyl)pyridine-2,6-dicarboxamide contains hydroxyl groups that can participate in hydrogen bonding, affecting its solubility and reactivity.
- N,N’-bis(4-aminophenyl)pyridine-2,6-dicarboxamide has amino groups that can act as nucleophiles, making it useful in further synthetic modifications .
Propriétés
Formule moléculaire |
C19H13N5O6 |
|---|---|
Poids moléculaire |
407.3 g/mol |
Nom IUPAC |
2-N,6-N-bis(4-nitrophenyl)pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C19H13N5O6/c25-18(20-12-4-8-14(9-5-12)23(27)28)16-2-1-3-17(22-16)19(26)21-13-6-10-15(11-7-13)24(29)30/h1-11H,(H,20,25)(H,21,26) |
Clé InChI |
MGVCXKGITHCUPB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1,3-benzoxazol-2-yl)-N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]aniline](/img/structure/B11711742.png)
![2-[(3Z)-3-hydrazono-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11711747.png)
![2-(2,2,2-Trichloro-1-isobutyrylamino-ethylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid methyl ester](/img/structure/B11711750.png)
![3-methyl-N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}benzamide](/img/structure/B11711753.png)

![N'-[(3Z)-7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11711764.png)
![2-Methyl-N'-[(1E)-phenylmethylidene]benzohydrazide](/img/structure/B11711776.png)
![4-chloro-2-{(E)-[(1-{[(E)-(4-methoxyphenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11711778.png)

![2-[(2,6-Dichloro-4-nitrophenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B11711784.png)
![3-({[2,2,2-Trichloro-1-(propanoylamino)ethyl]carbamothioyl}amino)benzoic acid](/img/structure/B11711803.png)
![2-[Bis(2-{[3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoyl]oxy}ethyl)amino]ethyl 3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoate](/img/structure/B11711804.png)
![(2E)-3-(furan-2-yl)-N,N-dimethyl-2-[(4-methylphenyl)formamido]prop-2-enamide](/img/structure/B11711811.png)

